molecular formula C8H13NO B14473422 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one CAS No. 65113-10-2

4,4-dimethyl-3,5-dihydro-1H-azepin-2-one

Cat. No.: B14473422
CAS No.: 65113-10-2
M. Wt: 139.19 g/mol
InChI Key: BLEUIYLSHIIYOP-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3,5-dihydro-1H-azepin-2-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.20 g/mol . This seven-membered ring structure, featuring nitrogen and oxygen heteroatoms, is classified as an azepinone derivative and is provided for chemical research and development purposes. Compounds based on the azepine scaffold are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities . Research into analogous seven-membered nitrogen-containing heterocycles, such as 1,3,5-triazepines and benzo[f][1,3,5]triazepines, has revealed potential pharmacological properties including psychotropic, anticancer, antiviral, and anti-inflammatory activities . These structures are commonly found in bioactive pharmaceuticals and natural products, making them valuable templates for the creation of new therapeutic agents . As a building block, this compound (CAS 65113-10-2) can be utilized in various synthetic applications, including cyclo-condensation, cyclization, and ring-expansion reactions to develop more complex heterocyclic systems . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65113-10-2

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

4,4-dimethyl-3,5-dihydro-1H-azepin-2-one

InChI

InChI=1S/C8H13NO/c1-8(2)4-3-5-9-7(10)6-8/h3,5H,4,6H2,1-2H3,(H,9,10)

InChI Key

BLEUIYLSHIIYOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CNC(=O)C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4,4 Dimethyl 3,5 Dihydro 1h Azepin 2 One and Its Analogues

Photochemical Synthesis Routes for Azepinone Derivatives

Photochemical methods offer a green and efficient pathway for the synthesis of heterocyclic compounds by utilizing light to initiate reactions. nih.govdoaj.org These approaches can often be conducted under mild conditions and without the need for heavy metal catalysts, aligning with the principles of sustainable chemistry.

A significant breakthrough in azepinone synthesis is the development of a metal-free, visible light-mediated cascade reaction. researchgate.netdoaj.org This method involves the photochemical generation of a 2-aryloxyaryl nitrene, which then undergoes a cascade of reactions including a [2+1] annulation, ring expansion, and a final water addition to yield the azepinone derivative. researchgate.netnih.govaalto.fi This approach successfully avoids the use of noble metal catalysts, which were previously a common requirement. researchgate.netaalto.fi

The reaction is typically performed at room temperature in a solvent like tetrahydrofuran (B95107) (THF), using water and a Brønsted acid such as p-Toluenesulfonic acid monohydrate (TsOH•H2O) as a catalyst. researchgate.net A computational study of the mechanism suggests a pathway that begins with the formation of an aziridine (B145994), followed by a ring-expansion to the seven-membered heterocycle. The process concludes with a regio-selective addition of water, which is accelerated by the acid catalyst. researchgate.netnih.govnih.gov This methodology has proven to have a broad scope, enabling the synthesis of a variety of azepinone derivatives in moderate to good yields. researchgate.net

Table 1: Optimization of Metal-Free Photochemical Cascade Reaction researchgate.net

Entry Nitrene Precursor Light Source Catalyst Additive Yield (%)
1 2-phenoxyphenyl sulfilimine Blue LEDs - - 15
2 2-phenoxyphenyl sulfilimine UVA - - <5
3 2-aryloxyaryl azide (B81097) Blue LEDs - - 35
4 2-aryloxyaryl azide Blue LEDs TsOH•H2O H₂O 72
5 2-aryloxyaryl azide Dark TsOH•H2O H₂O 0

The choice of nitrene precursor and light source is critical for the success of these photochemical syntheses. Nitrenes, highly reactive intermediates, are typically generated from precursors like aryl azides or sulfilimines. researchgate.netiastate.edu In the metal-free synthesis of azepinones, 2-aryloxyaryl azides have been identified as the superior nitrene precursors compared to sulfilimines, leading to significantly higher product yields. researchgate.netnih.govaalto.fi The direct generation of nitrene intermediates allows for the efficient formation of C-N bonds. researchgate.net

Visible light, particularly blue light irradiation (e.g., from blue LEDs), has been shown to be more effective than UVA light for these transformations. researchgate.net The use of blue light represents a milder and more accessible energy source compared to the high-power UV lamps used in traditional photochemical reactions. researchgate.netd-nb.info The combination of 2-aryloxyaryl azides as nitrene precursors and blue light irradiation, under Brønsted acid catalysis, provides an optimal set of conditions for this modern, metal-free synthesis of azepinone derivatives. researchgate.netnih.govnih.gov This photochemical nitrene transfer is considered a green and attractive avenue for synthesizing heterocycles. nih.govdoaj.org

Metal-Catalyzed Approaches to Azepinone Ring Systems

While photochemical methods offer a metal-free alternative, transition metal catalysis remains a powerful and versatile tool for constructing complex cyclic molecules like azepinones. nih.gov Various metals, including palladium, iron, rhodium, and copper, have been employed to catalyze cyclization and cycloaddition reactions that form the seven-membered azepinone ring. nih.govmdpi.commdpi.com

Transition metal-catalyzed intramolecular cyclization is a straightforward strategy for synthesizing medium-sized heterocycles. mdpi.com For instance, rhodium catalysts have been used in the intramolecular [5+2] cycloaddition of vinyl aziridines and alkynes to produce azepine derivatives. mdpi.com This method is noted for its extensive reaction scope and compatibility with a wide range of functional groups. mdpi.com

Copper(I) catalysts have also been successfully used in tandem amination/cyclization reactions of functionalized allenynes with amines to create trifluoromethyl-substituted azepine derivatives. nih.gov This process involves an initial intermolecular amine addition followed by an intramolecular cyclization to form the seven-membered ring. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Azepine Synthesis

Catalyst System Reaction Type Starting Materials Product Type Ref.
Rh(I) complex [5+2] Cycloaddition Vinyl aziridines, Alkynes Fused azepines mdpi.com
Cu(I) Tandem Amination/Cyclization Fluorinated allenynes, Amines Trifluoromethyl-azepin-2-carboxylates nih.gov
Pd(OAc)₂ / PPh₃ Double Amination Dihalogenated aromatics, Amines Pyridobenzazepines researchgate.net

Palladium catalysis is particularly prominent in the synthesis of nitrogen-containing heterocycles. nih.gov Palladium-catalyzed cycloaddition reactions provide a powerful means to construct various ring systems. organic-chemistry.orgnih.gov For example, palladium catalysts can generate π-allylpalladium 1,4-dipoles from precursors like 5-methylene-1,3-oxazinan-2-ones. These intermediates can then undergo [4+2] or [4+4] cycloaddition reactions to form heterocycles such as hexahydropyrimidines and 1,5-diazocanes. organic-chemistry.orgnih.gov

Another strategy involves a sequential process of a palladium and copper-catalyzed amination (such as a Buchwald-Hartwig or Chan-Lam reaction) followed by a palladium-catalyzed intramolecular aminocarbonylation to access dibenzo[b,e] researchgate.netaalto.fidiazepinone structures. nih.gov Furthermore, palladium-catalyzed double amination reactions have been developed for the synthesis of iminostilbene (B142622) compounds and pyridobenzazepines. researchgate.net

Iron, being an abundant and less toxic metal, is an attractive catalyst for sustainable chemical synthesis. nih.gov Iron(III) salts, such as FeBr₃, have been effectively used as catalysts in a silyl (B83357) aza-Prins cyclization to produce seven-membered unsaturated azacycles (tetrahydroazepines). nih.govorganic-chemistry.org This methodology combines the aza-Prins cyclization with a Peterson-type elimination in a single step, forming a C-N bond, a C-C bond, and an endocyclic double bond under mild reaction conditions. nih.govacs.orgresearchgate.net

The reaction proceeds efficiently with different aldehydes and amines, yielding various substituted tetrahydroazepines. organic-chemistry.org DFT calculations have supported the proposed reaction mechanism, confirming its compatibility with the experimental conditions. acs.orgresearchgate.net This iron-catalyzed approach represents a direct and sustainable method for constructing the azepine core structure. nih.gov

Ring Expansion Strategies for Azepinone Construction

Ring expansion reactions represent a powerful tool for the synthesis of medium-sized rings like azepinones from more readily available smaller ring systems. These strategies often involve the formation of a strained intermediate that subsequently undergoes a rearrangement to afford the desired seven-membered ring.

A modern approach to azepinone synthesis involves the use of highly strained 2H-azirine intermediates. These three-membered heterocycles can be synthesized through various methods, including the oxidative cyclization of enamines mediated by reagents like phenyliodine (III) diacetate (PIDA) or molecular iodine. organic-chemistry.org The combination of a copper and a photoredox catalyst can also facilitate the selective imination of unactivated C-H bonds to form 2H-azirines under mild conditions. organic-chemistry.org

Once formed, the azirine ring can be opened through an electrocyclic ring-opening process. This can be initiated photochemically or thermally. For instance, photochemical nitrogen elimination from tetrazolo[1,5-a]pyridines can lead to ring expansion, forming 1,3-diazepine derivatives. nih.gov A diazo strategy for intramolecular azirine ring expansion has also been developed, where Rh(II)-catalyzed decomposition of azirinyl-substituted diazodicarbonyl compounds leads to the formation of 2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrole-2-carboxylates, showcasing a pathway from a three-membered ring to a five-membered ring, which can be a precursor for larger ring systems. rscf.ru The ring-opening of aziridines, closely related to azirines, can be achieved using various catalysts, including Lewis acids, to yield β-amino esters, which are versatile intermediates in organic synthesis. mdpi.com

The general mechanism for azirine ring expansion involves the cleavage of the C-N bond of the azirine ring to form an imino anion intermediate which can then be trapped electrophilically. nih.gov This reactivity provides a pathway to larger heterocyclic structures.

The rearrangement of substituted dihydropyridines offers another viable route to the azepine core. An investigation into the rearrangements of 1,4-disubstituted 4-chloromethyl-3,5-dicyano-2,6-dimethyl-1,4-dihydropyridines to 1,4-disubstituted 3,6-dicyano-2,7-dimethyl-1H-azepines has revealed the involvement of two types of intermediates. rsc.org These intermediates, identified as substituted 2-methylene-3-azabicyclo rsc.orgacs.orghept-4-enes and 2-methylene-2,5-dihydro-1H-azepines, can be rearranged by acids to derivatives of 4-methylene-4,5-dihydro-1H-azepine, which then slowly convert to the 1H-azepine. rsc.org

Furthermore, ring expansion of (halogenomethyl)dihydropyridines can lead to the formation of 2,5-bridged tetrahydroazepines. rsc.org These reactions highlight the utility of dihydropyridine (B1217469) systems as precursors for constructing the seven-membered azepine ring.

Multicomponent Reaction Strategies toward Azepinone Cores

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. nih.gov These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity. nih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity. beilstein-journals.orgnih.gov In the context of azepinone synthesis, an unprecedented microwave-assisted multicomponent strategy has been developed for the efficient and diastereoselective generation of the dibenzo[c,e]azepinone scaffold. acs.orgnih.gov This protocol utilizes substituted 2'-formylbiphenyl-2-carboxylic acid, benzylamines, and isocyanides in a modified Ugi four-component reaction. beilstein-journals.orgnih.gov The use of microwave irradiation significantly enhances the reaction efficiency compared to conventional heating methods. beilstein-journals.org

Reaction TypeReactantsProductKey Features
Modified Ugi Reaction2'-formylbiphenyl-2-carboxylic acid, benzylamines, isocyanidesDibenzo[c,e]azepinoneMicrowave-assisted, diastereoselective, efficient
Three-component reactionSubstituted phenylenediamine, aldehydes, cyclic 1,3-diketoneBenzo[f]azulen-1-onesMicrowave irradiation, aqueous conditions, good yields

This table summarizes key microwave-assisted multicomponent reactions for the synthesis of azepinone-related scaffolds.

Lewis acids are effective catalysts for a variety of organic transformations, including multicomponent reactions. While specific examples for the synthesis of 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one are not prevalent, the principle has been demonstrated in the synthesis of other heterocyclic cores. For instance, a catalytic amount of Zn(OTf)2 has been used to synthesize 2-alkyl chromanones containing an oxazole (B20620) moiety from 3-formylchromones, amines, and N-propargylamides. nih.gov This methodology highlights the potential of Lewis acid catalysis in promoting multicomponent reactions for the construction of complex heterocyclic systems. The application of this strategy to azepinone synthesis could involve the activation of carbonyl or imine functionalities by the Lewis acid to facilitate nucleophilic attack and subsequent cyclization.

Green Chemistry Principles in Azepinone Synthesis

Green chemistry is a design philosophy that aims to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. semanticscholar.orgfirp-ula.org The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. nih.gov

The synthetic methodologies discussed above can be evaluated through the lens of green chemistry principles:

Atom Economy: Multicomponent reactions inherently exhibit high atom economy as most of the atoms of the reactants are incorporated into the final product. nih.gov

Use of Catalysis: The use of catalytic reagents, such as Lewis acids and transition metal catalysts, is preferred over stoichiometric reagents as it reduces waste. semanticscholar.org

Design for Energy Efficiency: Microwave-assisted synthesis is often more energy-efficient than conventional heating methods due to localized and rapid heating. nih.govshd-pub.org.rs

Safer Solvents and Auxiliaries: The development of reactions in greener solvents, such as water or ethanol, or even under solvent-free conditions, is a key aspect of green chemistry. nih.govnih.gov The microwave-assisted synthesis of benzo[f]azulen-1-ones in aqueous conditions is a good example. nih.gov

Prevention of Waste: By designing more efficient synthetic routes with fewer steps and higher yields, the generation of waste can be minimized. One-pot synthesis and multicomponent reactions contribute significantly to this goal. nih.gov

By integrating these principles into the design of synthetic routes for this compound and its analogues, chemists can develop more sustainable and environmentally friendly processes.

Solvent-Free and Environmentally Benign Protocols

The industrial synthesis of lactams, particularly ε-caprolactam, has traditionally involved processes that use aggressive reagents like oleum (B3057394) and generate substantial waste, such as ammonium (B1175870) sulfate (B86663). pnas.org In response, significant research has focused on developing "green" and solvent-free alternatives. These protocols aim to reduce environmental impact by eliminating harmful solvents, minimizing waste, and utilizing milder reaction conditions.

One of the most promising environmentally benign approaches is the one-step, solvent-free synthesis of ε-caprolactam from cyclohexanone. pnas.org This method utilizes a designed, bifunctional solid catalyst at low temperatures (around 80°C), using air as the oxidant and ammonia. pnas.org The catalyst is typically a microporous aluminophosphate where specific metal ions create redox and Brønsted acid sites within the catalyst's nanopores. pnas.org This integrated system facilitates the in-situ generation of hydroxylamine (B1172632) and subsequent ammoximation of the ketone to the oxime, followed by its rearrangement to the lactam, all within a single process. pnas.org This approach entirely circumvents the need for aggressive reagents and the production of ammonium sulfate by-products. pnas.org

The use of deep eutectic solvents (DES) also represents a clean synthesis strategy under mild conditions. For instance, a DES composed of choline (B1196258) chloride and trifluoromethanesulfonic acid has been shown to be an effective and reusable catalyst for lactam synthesis. acs.org Such systems can achieve high conversion and selectivity while allowing for easy recovery and reuse of the catalytic medium for multiple cycles without significant loss of performance. acs.org Furthermore, biocatalysis is emerging as a powerful tool for sustainable amide bond formation, including lactam synthesis. rsc.org ATP-dependent enzymes, for example, can operate in aqueous media and be coupled with ATP recycling systems, offering a highly green alternative to traditional chemical methods. rsc.org

The following table summarizes the performance of various bifunctional catalysts in the solvent-free ammoximation of cyclohexanone, a key step in the green synthesis of ε-caprolactam. pnas.org

CatalystConversion (%)Oxime Selectivity (%)ε-Caprolactam Selectivity (%)
Mn₀.₀₂Si₀.₀₂Al₀.₉₆PO₄76.586.63.3
Co₀.₀₂Si₀.₀₂Al₀.₉₆PO₄68.279.64.7
Fe₀.₀₂Si₀.₀₂Al₀.₉₆PO₄87.563.25.5
Reaction Conditions: Catalyst ≈ 0.5 g; T = 353 K; t = 8 h. Data sourced from PNAS. pnas.org

Mechanochemical and Supported Catalysis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a powerful solvent-free alternative for the synthesis of amides and lactams. The Beckmann rearrangement, a classical method for converting oximes to amides, has been successfully adapted to mechanochemical conditions. scispace.comacs.org This approach involves grinding the oxime with a reagent, such as p-tosyl imidazole (B134444) and oxalic acid, in a ball mill. scispace.com The mechanical activation overcomes the energy barrier for the rearrangement, leading to high yields of the desired lactam without the need for a solvent. scispace.comacs.org This eco-efficient "cut-and-paste" strategy is not only compliant with green chemistry principles but has also been successfully applied to a variety of ketones, demonstrating its broad applicability. scispace.comacs.org

Supported catalysis is another key strategy for developing environmentally friendly and efficient synthetic processes. In this approach, an active catalytic species is immobilized on a solid support, which facilitates catalyst separation, recovery, and reuse, often allowing for continuous flow processes. mdpi.comresearchgate.net For the synthesis of azepine analogues, various supported catalysts have been developed. For example, zeolite catalysts like ZSM-5, TS-1, and S-1 have shown significant advantages in the green production of caprolactam by catalyzing key steps such as hydration, ammoximation, and the Beckmann rearrangement. acs.org

More specifically, tungstophosphoric acid supported on a polymeric matrix has been used for the synthesis of N-(sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepines, which are structurally related to azepin-2-ones. mdpi.com This heterogeneous catalyst operates under relatively mild conditions (70°C) and can be recycled and reused for multiple runs with minimal loss of activity. mdpi.com The mechanism involves the acid-catalyzed reaction of a sulfonamide with formaldehyde (B43269) (generated in situ from s-trioxane) to form the azepine ring. mdpi.com The efficiency of such supported catalysts often depends on the nature of the support and the dispersion of the active sites. unipi.it

The table below presents data on the catalytic performance of a supported tungstophosphoric acid catalyst in the synthesis of a benzo[c]azepine analogue. mdpi.com

Catalyst SystemReaction Time (h)Yield (%)
No Catalyst30
Polymeric Support Only30
PLMW60/40₁₀₀ (1% mol)383
*Reaction: N-phenylpropyl-3,4-dichlorobenzylsulfonamide with s-trioxane in toluene (B28343) at 70°C. Data sourced from MDPI. mdpi.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways for Azepinone Formation

Postulated Reaction Mechanisms and Key Intermediates

The synthesis of azepinone derivatives, including structures analogous to 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one, is often achieved through a metal-free photochemical cascade reaction. nih.gov A widely postulated mechanism commences with the photochemical generation of a 2-aryloxyaryl nitrene from a corresponding 2-aryloxyaryl azide (B81097) precursor. nih.govresearchgate.net This highly reactive nitrene intermediate is central to the entire transformation.

The proposed cascade reaction can be summarized in the following key steps:

Nitrene Formation: Upon irradiation with light, typically blue LEDs, the 2-aryloxyaryl azide expels a molecule of nitrogen gas (N₂) to form a highly reactive singlet aryl nitrene intermediate. researchgate.net

[2+1] Annulation: The generated nitrene then undergoes an intramolecular [2+1] cycloaddition with a neighboring aromatic ring, leading to the formation of an unstable aziridine (B145994) intermediate. nih.govaalto.fi

Ring Expansion: This is followed by a ring-expansion of the aziridine, which transforms the initial six-membered ring system into a seven-membered azepine framework. nih.govaalto.fi

Water Addition: The final step involves the addition of a water molecule in a regioselective manner to yield the azepinone product. nih.govaalto.fi An isotopic labeling experiment has confirmed that the carbonyl oxygen in the final product originates from the external water nucleophile. researchgate.net

Investigation of Nitrene-Transfer Processes and C-N Bond Formation

The formation of the crucial C-N bond in the azepinone ring system is a direct result of a nitrene-transfer process. nih.gov Nitrene transfer reactions are powerful tools in organic synthesis for the construction of nitrogen-containing heterocycles. nih.gov In the context of azepinone synthesis, the intramolecular transfer of the nitrene moiety to an adjacent aryl ring facilitates the initial C-N bond formation and the subsequent generation of the aziridine intermediate. nih.gov

The generation of the nitrene intermediate can be achieved through various methods, though photochemical decomposition of azides is a common and efficient approach. nih.govresearchgate.net This method avoids the use of transition metal catalysts, offering a "greener" synthetic route. nih.gov The choice of the nitrene precursor is also critical, with studies showing that 2-aryloxyaryl azides are particularly effective for this transformation under blue light irradiation. nih.gov

Role of Brønsted Acid Catalysis in Reaction Acceleration

The efficiency of azepinone formation can be significantly enhanced by the use of a Brønsted acid catalyst, such as p-toluenesulfonic acid (TsOH). nih.govaalto.fi Computational studies have elucidated the role of the acid catalyst in accelerating the final stages of the reaction mechanism. nih.gov Specifically, the Brønsted acid facilitates the hydrolysis of a tricyclic intermediate and the subsequent second ring-opening process. nih.gov

Influence of Electronic and Steric Effects on Reaction Pathways

Electronic Effects:

In the photochemical synthesis of 3H-azepinones from aryl azides, it has been observed that aryl azides bearing electron-withdrawing substituents tend to undergo photolysis in good yield. d-nb.info Conversely, in reactions involving the photolysis of aryl azides with arylamines, electron-donating groups on the arylamine generally lead to higher yields of the resulting heterocycles. The stability of the 1H-azepine tautomer is reportedly enhanced by the presence of electron-withdrawing substituents at the 1-position.

The following table summarizes the yields of various substituted azepinone derivatives from the photochemical reaction of 2-aryloxyaryl azides, illustrating the impact of electronic effects.

Substituent (R¹) on Azido AreneSubstituent (R²) on Aryloxy GroupProductYield (%)
5-ClH5a 70
5-CF₃H5b 65
3-MeH5c 61
4-MeH5d 72
6-MeH5e 55
5-OMeH5f 68
H4-Cl5h 63
H4-Br5i 60
H4-Me5j 75
H3-Me5k 71
H2-Me5l 45
H4-tBu5m 78

Steric Effects:

Steric hindrance can play a crucial role in directing the reaction pathway and affecting product yields. For instance, in the synthesis of dibenzo[b,d]azepines, steric hindrance at the ortho-position has been shown to lower the yield of the cyclized product. In the context of the data presented above for azepinone synthesis, the presence of a methyl group at the ortho-position (R² = 2-Me, product 5l ) resulted in a noticeably lower yield (45%) compared to methyl groups at the meta (71%) and para (75%) positions. This suggests that steric congestion near the reaction center can impede the necessary bond formations and rearrangements.

Computational Mechanistic Elucidation and Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in providing a detailed understanding of the reaction mechanism for azepinone formation. nih.gov These theoretical investigations have corroborated the postulated stepwise pathway involving aziridine formation followed by ring expansion. nih.govaalto.fi

Transition state analysis has been employed to calculate the activation energies for the key steps of the reaction. For example, DFT calculations have shown that the intramolecular aziridination from the singlet nitrene intermediate has a low activation barrier. nih.gov The subsequent ring expansion to form a tricyclic intermediate is also energetically favorable, being an exergonic process with a small activation barrier. nih.gov

Furthermore, computational models have been used to rationalize the role of the Brønsted acid catalyst. These models demonstrate that the acid significantly lowers the activation energy for the final hydrolysis and ring-opening steps, which is consistent with the experimentally observed rate enhancement. nih.gov The calculations also help in understanding the thermodynamic stability of various intermediates, confirming that the proposed pathway is kinetically and thermodynamically feasible. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 4,4 Dimethyl 3,5 Dihydro 1h Azepin 2 One

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides crucial information about the connectivity and spatial relationships between atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the initial and most fundamental information about the molecular structure. The number of signals, their chemical shifts, integration (for ¹H), and multiplicities reveal the electronic environment and connectivity of the hydrogen and carbon atoms in the molecule.

For 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one, the expected ¹H NMR spectrum would feature distinct signals for the N-H proton, the two methylene (B1212753) groups (at C3 and C5), the vinylic protons (at C6 and C7), and the two equivalent methyl groups at the C4 position. The chemical shifts are influenced by the neighboring functional groups, particularly the amide carbonyl and the double bond. Similarly, the ¹³C NMR spectrum would display signals for the carbonyl carbon, the quaternary carbon at C4, the two methylene carbons, the two vinylic carbons, and the methyl carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H7.0 - 8.0-
C2 (C=O)-170 - 175
C3 (CH₂)2.2 - 2.535 - 40
C4 (C(CH₃)₂)-30 - 35
C4 (CH₃)1.0 - 1.225 - 30
C5 (CH₂)2.0 - 2.340 - 45
C6 (CH)5.8 - 6.2125 - 130
C7 (CH)6.5 - 7.0130 - 135

Note: These are predicted values based on typical chemical shift ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, which is essential for confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-H proton and the adjacent C7-H, the C3 methylene protons and the C5 methylene protons, and between the vicinal vinylic protons at C6 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the C3 methylene group would show a cross-peak with the corresponding C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For example, the protons of the methyl groups at C4 would show correlations to the quaternary C4 carbon, the C3 methylene carbon, and the C5 methylene carbon.

Expected 2D NMR Correlations for this compound

ExperimentCorrelating ProtonsCorrelating Atoms
COSY H-3H-5
H-6H-7
N-HH-7
HSQC H-3C-3
H-5C-5
H-6C-6
H-7C-7
H-C4(CH₃)C-C4(CH₃)
HMBC H-3C-2, C-4, C-5
H-5C-3, C-4, C-6
H-6C-5, C-7
H-7C-2, C-5, C-6
H-C4(CH₃)C-3, C-4, C-5

X-ray Crystallographic Analysis of Azepinone Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, the analysis of a related azepinone derivative, 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, can illustrate the type of information that can be obtained. nih.govresearchgate.net

Determination of Molecular Geometry and Torsion Angles

Single-crystal X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsion angles, which define the molecular geometry. For an azepinone ring, the seven-membered ring can adopt various conformations, such as a chair, boat, or twist-boat. The specific conformation is determined by minimizing steric strain and maximizing favorable electronic interactions.

The analysis of torsion angles is particularly important for defining the ring's conformation. For instance, in a chair conformation, the torsion angles around the ring would alternate in sign.

Crystallographic Data for 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone nih.govresearchgate.net

ParameterValue
FormulaC₁₄H₁₆N₂O₃
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.7963 (3)
b (Å)8.4054 (3)
c (Å)11.6649 (5)
α (°)76.508 (2)
β (°)81.134 (2)
γ (°)80.596 (2)
Volume (ų)634.58 (5)
Z2

This data is for a representative azepinone derivative and not the title compound.

Analysis of Crystal Packing and Intermolecular Interactions

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

In the case of azepinone derivatives, the amide N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of specific supramolecular structures, such as dimers or chains. For example, in the crystal structure of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethanone, inversion-related molecules are linked by N—H⋯O hydrogen bonds to form a 12-membered ring synthon. nih.govresearchgate.net The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No experimental Infrared (IR) spectroscopy data for this compound could be located. This information is essential for the identification of its functional groups and the analysis of its vibrational modes.

Table 1: Hypothetical IR Spectral Data for this compound (No data available)

Wavenumber (cm⁻¹) Intensity Assignment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Specific mass spectrometry data, including the molecular weight and characteristic fragmentation patterns for this compound, are not available in the public domain. This data is crucial for confirming the molecular formula and understanding the compound's fragmentation pathways under ionization.

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound (No data available)

m/z Relative Intensity (%) Proposed Fragment

Conformational Dynamics and Ring Inversion Barriers in Dihydroazepinones

There is no specific research available detailing the conformational dynamics, including the energy barriers associated with ring inversion, for this compound. Such studies are vital for understanding the three-dimensional structure and flexibility of the azepinone ring system in this particular molecule.

Theoretical and Computational Chemistry in Azepinone Research

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and geometry of molecules. researchgate.netchemrj.org This method is favored for its balance of accuracy and computational efficiency. For a molecule like 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be employed to determine its most stable three-dimensional conformation. mdpi.comnih.gov

The geometry optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest electronic energy. For the seven-membered azepinone ring, this is particularly important as it can adopt several conformations. mdpi.comnih.gov These calculations would reveal the precise atomic coordinates, bond distances, and angles, providing a foundational understanding of the molecule's shape and steric properties.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also a key output of DFT calculations. This information is fundamental to understanding the molecule's stability and chemical behavior.

Gauge-Invariant Atomic Orbital (GIAO) Method for NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netrsc.orgmdpi.com This computational approach calculates the magnetic shielding tensors for each nucleus in the molecule.

For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms. These predicted values can then be compared with experimental NMR data to confirm the proposed structure. conicet.gov.ar Discrepancies between calculated and experimental shifts can help identify incorrect assignments or suggest the presence of different conformations or tautomers in solution. rsc.org The accuracy of GIAO predictions is often improved by applying a linear scaling factor derived from a set of molecules with known experimental shifts. conicet.gov.ar

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Azepinone Analog This table presents hypothetical data for illustrative purposes, based on typical results for similar heterocyclic compounds.

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C2 (C=O) 175.2 174.8
C3 45.1 44.9
C4 38.6 38.3
C5 28.9 28.7
C6 42.5 42.3

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The energies and shapes of these orbitals provide crucial information about where and how a reaction is likely to occur. libretexts.org

For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the nitrogen atom or the pi system of the double bond, indicating its nucleophilic character. The LUMO, conversely, would be situated on electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net FMO analysis can predict the regioselectivity and stereoselectivity of reactions such as cycloadditions, electrophilic additions, and nucleophilic substitutions involving the azepinone ring. wikipedia.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.org It is a valuable tool for identifying electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity. nih.gov MEP maps are typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). wolfram.com

For this compound, the MEP map would likely show a region of negative potential around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack and its ability to act as a hydrogen bond acceptor. researchgate.netresearchgate.net The area around the N-H proton would exhibit a positive potential, highlighting its role as a hydrogen bond donor. These maps provide a clear picture of how the molecule will interact with other molecules, including solvents and biological targets. nih.gov

Global Descriptor Parameters (Electronegativity, Hardness, Softness) in Reactivity Assessment

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reaction.

These parameters are calculated using the energies of the HOMO and LUMO. For α,β-unsaturated lactams like the azepinone , these descriptors can help in understanding their reactivity in various chemical transformations. chemrxiv.org A higher softness value, for instance, would suggest a greater susceptibility to reactions.

Table 2: Hypothetical Global Reactivity Descriptors for an Azepinone Analog This table presents hypothetical data for illustrative purposes.

Parameter Value (eV)
E_HOMO -6.5
E_LUMO -1.2
Electronegativity (χ) 3.85
Hardness (η) 2.65

Computational Modeling of Tautomeric Equilibria in Azepinones

Tautomerism is a common phenomenon in heterocyclic chemistry, and computational methods are highly effective in studying the relative stabilities of different tautomeric forms. researchgate.net For this compound, which is a lactam, there exists the possibility of a lactim tautomer, where the proton from the nitrogen atom migrates to the carbonyl oxygen.

DFT calculations can be used to optimize the geometries of both the lactam and lactim forms and to calculate their respective electronic energies. The energy difference between the two tautomers allows for the prediction of their equilibrium ratio. Solvent effects, which can significantly influence tautomeric equilibria, can be modeled using methods like the Polarizable Continuum Model (PCM). In most simple lactams, the lactam form is significantly more stable than the lactim form, and computational studies on related systems would likely predict the same for this compound.

Derivatization and Structural Modification Strategies for 4,4 Dimethyl 3,5 Dihydro 1h Azepin 2 One

Functionalization of the Azepinone Ring System for Enhanced Reactivity

Functionalizing the azepinone ring is crucial for preparing derivatives suitable for further chemical transformations. Modern synthetic methods allow for the direct introduction of functional groups, bypassing the need for pre-functionalized starting materials.

One prominent strategy is the rhodium-catalyzed cascade C-H functionalization/amidation reaction. This method allows for the synthesis of new azepinone derivatives from aminobiaryls and diazomalonates, yielding moderate to excellent results. nih.gov Another powerful technique is the intermolecular Rh(II)-catalyzed formal (4+3)-cycloaddition between vinyl ketenes and N-sulfonyl-1,2,3-triazoles. acs.org This approach uses vinyl ketenes as a 1,4-dipolar surrogate to selectively form functionalized azepinone products in high yields under mild conditions. acs.org

Table 1: Selected Functionalization Reactions for Azepinone Scaffolds

Reaction Type Reactants Catalyst Key Feature Yield
C-H Functionalization/Amidation Aminobiaryls, Diazomalonates Rhodium Catalyst Cascade reaction Moderate to Excellent nih.gov

Strategies for Introducing Chirality and Enantioselective Synthesis

The development of asymmetric methods to synthesize chiral azepines is essential for applications in catalysis and medicinal chemistry. A significant challenge in this area has been overcoming unfavorable thermodynamics and reaction reversibility associated with traditional methods like the 1-aza-Cope rearrangement. nih.gov

A breakthrough approach involves a relay catalysis system that combines a gold(I) catalyst with tetrapeptide bis-quaternary phosphonium (B103445) salts (PBPSs). nih.gov This system facilitates a cascade strategy featuring a 1-aza-Cope rearrangement that proceeds with high stereoselectivity. nih.govresearchgate.net This method allows for the synthesis of a variety of chiral azepines in excellent yields and high enantiomeric excess (ee). nih.govresearchgate.net Mechanistic studies have provided insights into the origin of chirality, aiding in the rational design of catalysts. researchgate.net Another strategy involves the synthesis of novel organocatalysts, such as α-tetrazole-substituted 1,1′-binaphthylazepines, which can be used to induce asymmetry in chemical transformations. nih.gov

Table 2: Enantioselective Synthesis of Chiral Azepines via Cascade Reaction

Catalysis System Key Transformation Yield Stereoselectivity
Gold(I) / Peptide-Phosphonium Salts Cascade 1-Aza-Cope Rearrangement Up to 96% nih.govresearchgate.net Up to 98% ee; >20:1 dr nih.govresearchgate.net

Preparation of Fused and Bridged Azepinone Analogues

Creating fused and bridged ring systems incorporating the azepinone core generates structurally complex, three-dimensional molecules. These scaffolds are of significant interest as they are found in numerous bioactive natural products. nih.gov

A general method for forming fused dihydroazepine derivatives involves a sequential Rh(II)-catalyzed intramolecular cyclopropanation of an α-imino carbenoid, followed by a 1-aza-Cope rearrangement. nih.gov This process starts with 1-sulfonyl-1,2,3-triazoles that have a tethered diene, leading to the fused products in good to excellent yields. nih.gov

For bridged systems, a catalyst-controlled cascade reaction has been developed using N-arylnitrones and allenes. rsc.org By carefully selecting the catalyst, such as a hydrogen-bond-donor squaramide or simpler amines like DABCO, the reaction pathway can be directed to form bridged bicyclic tetrahydrobenz[b]azepin-4-ones, expanding the structural diversity of accessible azepinone scaffolds. rsc.org

Table 3: Synthetic Approaches to Fused and Bridged Azepinones

Target Structure Synthetic Strategy Catalyst Starting Materials
Fused Dihydroazepines Sequential Cyclopropanation / 1-Aza-Cope Rearrangement Rh(II) complexes Dienyl-tethered 1-sulfonyl-1,2,3-triazoles nih.gov
Bridged Tetrahydrobenz[b]azepin-4-ones Catalyst-Controlled Cascade Reaction DABCO, Quinine, Squaramides N-arylnitrones and allenes rsc.org

Skeletal Editing Approaches for Molecular Diversification

Skeletal editing is an innovative strategy in synthetic chemistry that allows for the precise modification of a molecule's core structure through reactions like atom insertion, deletion, or swapping. researchgate.net This approach offers a powerful tool for molecular diversification, enabling the transformation of a common heterocyclic core into a variety of different scaffolds. nih.govnih.gov

While direct skeletal editing of 4,4-dimethyl-3,5-dihydro-1H-azepin-2-one is an emerging area, the principles are well-established for other nitrogen heterocycles. For instance, ring insertion strategies have been demonstrated to provide direct access to different heterocyclic systems. acs.org A notable strategy involves generating a key intermediate, such as a vinamidinium salt from a pyrimidine (B1678525) ring, which can then act as a synthon (a molecular building block) to react with other components and form entirely new ring systems. nih.govnih.gov This "cut-and-sew" approach, where one ring is deconstructed and its components are used to construct a new one, represents a frontier in creating molecular diversity from a single precursor scaffold. nih.gov The application of these concepts to the azepinone framework holds significant potential for discovering novel chemical structures.

Applications of Azepinone Scaffolds in Advanced Organic Synthesis and Catalysis

4,4-dimethyl-3,5-dihydro-1H-azepin-2-one as a Versatile Synthetic Building Block

The unique structural and electronic properties of the azepinone ring make it a valuable building block in synthetic chemistry. The presence of both amide functionality and reactive sites within the seven-membered ring allows for a variety of chemical transformations, enabling the synthesis of diverse and complex molecules.

Azepinone derivatives are recognized as privileged scaffolds for the synthesis of complex nitrogen-containing heterocycles. nih.govresearchgate.net Their utility stems from their capacity to undergo various transformations, such as intramolecular condensation, cycloaddition, and ring-expansion reactions. nih.govresearchgate.net

Research has demonstrated that 1H-azepin-2(3H)-one derivatives can be synthesized through efficient and scalable intramolecular cyclic condensation of tertiary enamides containing a formyl group. organic-chemistry.org This method, which proceeds under mild conditions, provides access to a diverse range of azepinone structures that are valuable for constructing fused azepine systems resembling bioactive molecules and alkaloids like lennoxamine. organic-chemistry.org The general applicability of these synthetic strategies suggests that substituted variants, such as this compound, can serve as key precursors to a wide array of more elaborate heterocyclic structures. These subsequent transformations can lead to the formation of compounds with significant biological or material properties. researchgate.net

Starting Material ClassReaction TypeResulting Heterocycle ClassRef.
Tertiary EnamidesIntramolecular CondensationDihydro-1H-azepin-2(3H)-ones organic-chemistry.org
2-Aryloxyaryl AzidesPhotochemical CascadeAzepinone Derivatives nih.gov
Diester SubstratesBase-mediated CyclizationAzepinone Derivatives nih.gov

The azepinone framework is an excellent starting point for the synthesis of polycyclic and fused heterocyclic systems. The inherent reactivity of the ring allows for annulation strategies, where additional rings are built onto the azepinone core.

For instance, synthetic methods have been developed to construct dihydro-azepino[2,1-a]isoindol-5-ones, a class of polycyclic compounds, using azepinone precursors. researchgate.net Similarly, pyrazolo[3,4-c]azepinone derivatives have been synthesized, demonstrating the fusion of a pyrazole (B372694) ring to the azepinone scaffold. researchgate.net These strategies often involve multi-step sequences or one-pot reactions that leverage the reactivity of the azepinone ring to build complex, three-dimensional structures. The synthesis of such fused systems is of high interest due to their prevalence in pharmacologically active compounds.

Azepinone Precursor ApplicationResulting Polycyclic SystemSynthetic ApproachRef.
Dihydro-1H-azepin-2(3H)-one derivativesDihydro-azepino[2,1-a]isoindol-5-onesIntramolecular Condensation/Cyclization researchgate.net
Azepinone derivativesPyrazolo[3,4-c]azepinoneMorita-Baylis-Hillman reaction followed by SN2' cyclization researchgate.net
2H-Azirine-3-carboxylates & DienesDihydroazepin-4-one (via bicyclic intermediate)Diels-Alder reaction followed by ring expansion researchgate.net

Azepinone Derivatives in Ligand Design for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Privileged ligand scaffolds are often characterized by rigid conformations, C2-symmetry or well-defined steric and electronic properties that allow for effective stereochemical control. nih.govresearchgate.net While a vast number of chiral ligands based on various backbones (e.g., phosphines, oxazolines, P,N-ligands) have been successfully developed and applied, the use of azepinone derivatives as the core scaffold for chiral ligands is not yet a widely documented area in the reviewed scientific literature. nih.govmdpi.com The inherent chirality and conformational rigidity of certain substituted azepinones could potentially make them interesting candidates for future exploration in ligand design.

Role of Azepinone Architectures in Organocatalysis

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, utilizing small organic molecules to catalyze chemical transformations. nih.gov The design of effective organocatalysts often draws inspiration from enzymatic systems, incorporating features like hydrogen bonding, steric hindrance, and specific functional group activation. mdpi.com Scaffolds rich in sp³-hybridized carbons are increasingly sought after to create complex and effective catalytic pockets. nih.gov Although a diverse range of molecular architectures has been successfully employed in organocatalysis, the specific role of azepinone-based scaffolds as primary catalytic structures is an area that appears to be underexplored in current literature. Further research could unveil potential applications for these seven-membered rings in this domain.

Integration of Azepinones in Novel Organic Photocatalysts

Organic photocatalysis leverages the ability of organic molecules to absorb light and facilitate chemical reactions through electron or energy transfer. A key strategy in designing efficient organic photocatalysts is the creation of molecules with donor-acceptor (D-A) architectures. researchgate.net

In a typical D-A photocatalyst, an electron-rich (donor) unit is covalently linked to an electron-poor (acceptor) unit. researchgate.net This design promotes efficient charge separation upon photoexcitation, generating a long-lived charge-transfer excited state that is crucial for photocatalytic activity. rsc.orgrsc.org The properties of the photocatalyst, such as its absorption spectrum, redox potentials, and excited-state lifetime, can be finely tuned by modifying the donor and acceptor components. nih.gov

Azepine derivatives, with their electron-rich nitrogen atom, have been investigated as potential donor components in D-A systems. Research into tribenzo[b,d,f]azepine units has shown that these moieties can serve as effective donors, leading to simple D-A structures with promising photocatalytic properties comparable to more complex systems. The integration of an azepine or azepinone core into a π-conjugated system connected to an acceptor moiety represents a viable strategy for developing novel organic photocatalysts. The specific substitution on the azepinone ring, such as the gem-dimethyl group in this compound, could be used to modulate solubility and steric properties without significantly altering the core electronic contributions to the D-A system.

Donor-Acceptor ComponentSystem TypeApplication AreaKey FeatureRef.
Thioxanthone DerivativesDonor-Acceptor-DonorPhotoinitiation of PolymerizationHigh efficiency under visible light rsc.org
Dibenzalacetone DerivativesDonor-Acceptor-DonorOrganic Solar Cells (potential)Red-shifted optical absorption rsc.org
Boron Difluoride HydrazonesAcceptor-Donor-AcceptorOrganic Photovoltaics, BioimagingTunable optoelectronic properties nih.gov

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